4-(2-Methoxypropyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry Research
Piperidine derivatives are integral to the development of a multitude of pharmaceutical agents, spanning a wide range of therapeutic classes. researchgate.netgoogle.com Their prevalence is so significant that they are found in numerous blockbuster drugs. The structural uniqueness of the piperidine ring and its capacity for modification allow for the creation of diverse molecular frameworks with a wide spectrum of pharmacological activities. researchgate.net The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.
The versatility of the piperidine scaffold has led to its incorporation into drugs targeting the central nervous system, as well as those with anticancer, antiviral, antimalarial, and antimicrobial properties. google.com The ability to readily modify the piperidine ring at various positions allows chemists to fine-tune the steric and electronic properties of a molecule, thereby optimizing its interaction with biological targets. researchgate.net
Contextualizing 4-(2-Methoxypropyl)piperidine as a Distinctive Research Subject
While extensive research exists for a wide array of piperidine derivatives, specific public domain research on this compound is limited. Its significance is best understood by examining its structural components: a piperidine core substituted at the 4-position with a 2-methoxypropyl group. This substitution introduces both an alkyl chain and an ether functionality, features known to influence a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.
A structurally isomeric compound, 4-Methoxy-4-(2-methylpropyl)piperidine, is identified by the CAS number 1192122-40-9. chemsrc.com In this isomer, both the methoxy (B1213986) and the alkyl groups are attached directly to the 4-position of the piperidine ring. The study of such closely related analogs provides valuable insights into the potential chemical space and research interest surrounding this compound. The investigation of such molecules is often driven by the need for novel intermediates in the synthesis of more complex pharmaceutical agents or as standalone bioactive molecules.
Overview of Established Research Trajectories for Alkyl/Alkoxyalkyl Piperidine Derivatives
The research into piperidine derivatives bearing alkyl and alkoxyalkyl substituents has followed several well-established trajectories, primarily centered on their potential biological activities and utility as synthetic building blocks.
Esters of 1-alkoxyalkyl-4-hydroxypiperidines have been investigated for their local anesthetic properties. researchgate.netmdpi.com The nature of the acyl group and other substituents on the piperidine ring has been shown to influence the anesthetic activity. researchgate.net Furthermore, certain piperidine derivatives are explored for their immunomodulatory and myelostimulatory activities. researchgate.net
Alkoxyalkyl groups, such as those present in this compound, are also of interest in the design of stabilizers for organic materials. google.com Patents have described the use of piperidine derivatives with alkoxyalkyl substituents at the 1-position for this purpose. google.com
The synthesis of various 4-substituted piperidines is also a significant area of research, as these compounds can serve as key intermediates in the preparation of more elaborate molecules, including those with applications in materials science and agrochemicals. google.com
Interactive Data Table: Examples of Researched Alkyl/Alkoxyalkyl Piperidine Derivatives and their Significance
| Compound Name | CAS Number | Significance/Research Context |
| 4-Methoxy-4-(2-methylpropyl)piperidine | 1192122-40-9 | A structural isomer of the title compound, indicating research interest in this substitution pattern. chemsrc.com |
| 1-benzyl-4-(p-anisidino)piperidine | Not specified in results | An intermediate in the synthesis of other piperidine derivatives. google.com |
| N-(4-piperidyl)acetanilide | Not specified in results | A derivative resulting from the modification of the piperidine nitrogen. google.com |
| 4-diethoxyphosphinyl-4-hydroxy-2,2,6,6-tetramethyl piperidine | Not specified in results | A piperidine derivative investigated for its stabilizing properties in organic materials. google.com |
| 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine | Not specified in results | A precursor in the synthesis of derivatives with potential anesthetic and immunomodulatory effects. researchgate.net |
| Esters of 1-alkoxyalkyl-4-hydroxypiperidines | Not specified in results | Studied for their potential as local anesthetics. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(2-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(11-2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
IIFFPLLEOPKZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2 Methoxypropyl Piperidine and Its Derivatives
Fundamental Synthetic Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine skeleton is a foundational aspect of organic synthesis, with numerous strategies developed for this purpose. These methods include cyclization reactions, reductive amination, and the use of enamine intermediates.
Intramolecular ring-closure reactions are a primary strategy for forming the piperidine core. nih.gov These methods involve forming one or two bonds to create the six-membered ring from an acyclic precursor. A variety of reaction types can be employed to achieve this transformation. nih.gov
Metal-Catalyzed Cyclization : Transition metals such as palladium, gold, rhodium, and iridium are widely used to catalyze the intramolecular cyclization of substrates like amino-alkenes or amino-alkynes. nih.gov For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts have been developed for intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. nih.gov
Radical-Mediated Cyclization : Radical reactions offer another pathway for piperidine synthesis. Intramolecular cyclization of linear amino-aldehydes can be initiated using a cobalt(II) catalyst. nih.gov Another approach involves the 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an enamine, followed by reduction to the piperidine. nih.gov
Electroreductive Cyclization : Electrochemical methods provide a green and efficient alternative for piperidine synthesis. Electroreductive cyclization using imines and terminal dihaloalkanes can produce piperidine derivatives. beilstein-journals.org This process involves the reduction of an imine at the cathode to form a radical anion, which then attacks the dihaloalkane, leading to a cascade of reduction and cyclization steps to form the final product. nih.govbeilstein-journals.org
Table 1: Examples of Cyclization Strategies for Piperidine Synthesis
| Catalyst/Reagent | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Gold(I) Complex | Amino-alkene | Oxidative Amination | nih.gov |
| Cobalt(II) | Amino-aldehyde | Radical Cyclization | nih.gov |
| Palladium Catalyst | Amino-alkene | Aminotrifluoromethanesulfinyloxylation | nih.gov |
| Cathode (Electrolysis) | Imine + Dihaloalkane | Electroreductive Cyclization | beilstein-journals.org |
Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for constructing the piperidine ring via an intramolecular pathway. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced in situ. researchgate.net
A highly effective variant is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with a primary amine or ammonia. chim.it This "one-pot" process forms two C-N bonds to construct the piperidine skeleton efficiently. chim.it The versatility of this method is enhanced by the wide availability of amines and the ability to derive the dicarbonyl substrates from various starting materials, including carbohydrates. researchgate.netchim.it The choice of reducing agent is critical and includes hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.net
For the synthesis of 4-(2-Methoxypropyl)piperidine, a hypothetical DRA could involve the reaction of 3-(2-methoxypropyl)pentane-1,5-dialdehyde with ammonia, followed by reduction, to directly form the target heterocycle.
A related strategy, termed reductive transamination, involves the reaction of pyridinium (B92312) salts with an amine. nih.gov The reaction proceeds through a rhodium-catalyzed transfer hydrogenation to form a dihydropyridine (B1217469) intermediate, which undergoes hydrolysis and a series of reductive amination steps to yield the N-aryl piperidine product. nih.gov
Enamines are versatile intermediates in organic synthesis and play a significant role in the formation of piperidine derivatives. wikipedia.org They are typically formed from the reaction of a secondary amine, such as piperidine itself, with a ketone or aldehyde. wikipedia.org The resulting enamine is nucleophilic at the α-carbon and can participate in reactions like the Stork enamine alkylation to form new C-C bonds. wikipedia.org
In the context of piperidine synthesis, enamines can act as key intermediates in cyclization cascades. For example, acid-mediated hydroamination/cyclization of alkynes can proceed through an enamine intermediate, which generates an iminium ion that is subsequently reduced to the piperidine ring. nih.gov Biocatalytic cascades have also been developed where an amine oxidase converts a tetrahydropyridine into an enamine, which is then stereoselectively reduced by an ene-imine reductase to yield a chiral piperidine. nih.gov This highlights the importance of enamines as intermediates that can be controlled to achieve high levels of stereoselectivity. nih.gov
Stereoselective Synthesis of this compound Analogues
The synthesis of specific stereoisomers of substituted piperidines is of great importance, particularly in medicinal chemistry. nih.gov For a molecule like this compound, which contains a chiral center in its side chain, stereoselective methods are required to control the absolute configuration. These methods often employ chiral auxiliaries, catalysts, or enzymes to direct the stereochemical outcome of the reaction.
The use of chiral controllers that are temporarily incorporated into the reacting molecule (chiral auxiliaries) or that influence the reaction without being consumed (chiral catalysts) is a cornerstone of asymmetric synthesis.
Chiral Auxiliaries : A chiral auxiliary can be attached to a precursor molecule to direct a subsequent bond-forming reaction to occur on a specific face, thereby creating a new stereocenter with high selectivity. Carbohydrate-derived auxiliaries, such as those based on arabinopyranosylamine or galactosylamine, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries control the diastereoselectivity of reactions like domino Mannich-Michael reactions to produce dehydropiperidinones, which can be further transformed into the desired piperidine derivatives before the auxiliary is removed. researchgate.net Evans auxiliaries are also used for the diastereoselective hydrogenation of pyridines to produce enantioenriched piperidines. researchgate.net
Chiral Catalysts : Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. Transition metal complexes with chiral ligands are frequently used. For example, rhodium complexes with chiral ferrocene ligands have been used in the asymmetric hydrogenation of substituted pyridines. nih.gov Iridium(III) catalysts are effective in hydrogen-borrowing [5 + 1] annulation reactions to produce stereoselective C4-substituted piperidines. nih.gov More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.org
Table 2: Examples of Chiral Controllers in Piperidine Synthesis
| Controller Type | Specific Example | Reaction Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael | High diastereoselectivity | researchgate.net |
| Chiral Auxiliary | Evans Auxiliary | Pyridine (B92270) Hydrogenation | High diastereoselectivity | researchgate.net |
| Chiral Catalyst | Rhodium/Ferrocene Ligand | Asymmetric Hydrogenation | High enantioselectivity | nih.gov |
| Chiral Catalyst | Iridium(III) Complex | [5+1] Annulation | Stereoselective | nih.gov |
| Chiral Catalyst | Rhodium/Chiral Diene | Reductive Heck Reaction | Excellent enantioselectivity | acs.org |
Beyond constructing the ring, specific transformations can be performed to introduce substituents with high stereocontrol.
Diastereoselective Synthesis : These methods create a specific diastereomer of a product that has multiple stereocenters. For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can control the stereochemistry of the resulting piperidines. nih.gov The direct α-arylation of a 4-silyloxy piperidine using lithiation followed by a Negishi cross-coupling reaction proceeds with high cis-diastereoselectivity. thieme-connect.com This is attributed to the thermodynamic preference for equatorial lithiation in a chair-like conformation. thieme-connect.com Furthermore, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides access to highly substituted and oxygenated piperidines. acs.org
Enantioselective Synthesis : These reactions create an excess of one enantiomer over the other. A powerful strategy involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Another innovative approach is the development of multi-component, "one-pot" reactions that assemble highly substituted piperidines with control over multiple contiguous stereocenters. nih.govacs.org For example, a four-component reaction using a diphenylprolinol silyl ether organocatalyst can yield piperidines with five stereocenters controlled in both a relative (diastereo-) and absolute (enantio-) sense. acs.org
Specific Stereocontrol Methodologies
Stereocontrol is a critical aspect in the synthesis of substituted piperidines, as the spatial arrangement of substituents significantly influences the biological activity of the molecule. Several powerful methodologies are employed to control the stereochemistry during the formation of the piperidine ring.
Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings, providing a convergent and often stereoselective route to substituted piperidines. This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile. The stereochemical outcome can be controlled by the use of chiral auxiliaries, chiral catalysts, or by the inherent stereochemistry of the reactants. For instance, the reaction of an imine with an electron-rich diene, catalyzed by a Lewis acid or Brønsted acid, can lead to the formation of piperidin-4-ones, which are versatile intermediates for further functionalization. The mechanism of the aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway, and this can be influenced by the nature of the reactants and catalysts used. sigmaaldrich.comrsc.org
Acid-Mediated Cyclization: Acid-mediated cyclization is another effective strategy for the stereocontrolled synthesis of piperidines. This approach typically involves the intramolecular cyclization of an aminoalkene or a related substrate. The stereoselectivity of the cyclization can be influenced by the choice of acid catalyst (Brønsted or Lewis acid) and the reaction conditions. For example, the carbonyl ene cyclization of certain aldehydes catalyzed by a Lewis acid like MeAlCl₂ can afford trans-3,4-disubstituted piperidines. nih.gov In contrast, using a Brønsted acid such as hydrochloric acid can favor the formation of the cis isomer. nih.gov Mechanistic studies, supported by DFT calculations, suggest that these cyclizations can proceed through mechanisms with significant carbocationic character, where the relative stability of carbocation intermediates dictates the stereochemical outcome. nih.gov
Cis-thermal Elimination of Carbonates: The cis-thermal elimination of carbonates offers a method for the stereoselective introduction of unsaturation in the piperidine ring, which can then be further functionalized. This method has been successfully applied in alkaloid synthesis. For example, a 1,3-dimethyl-4-arylpiperidinol can be selectively dehydrated to a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine through a two-step process involving the formation of an alkyl carbonate derivative followed by thermal elimination at elevated temperatures (e.g., 190°C). nih.govnih.gov The success of this elimination is highly dependent on the nature of the alkyl group of the carbonate, with ethyl, isobutyl, and isopropyl groups being preferred, leading to high yields. nih.govnih.gov The resulting tetrahydropyridine can then undergo stereospecific alkylation. nih.govnih.gov
| Methodology | Key Features | Stereochemical Control |
| Aza-Diels-Alder | [4+2] cycloaddition of an azadiene and a dienophile. | Use of chiral auxiliaries, catalysts, or stereochemistry of reactants. |
| Acid-Mediated Cyclization | Intramolecular cyclization of aminoalkenes. | Choice of Brønsted or Lewis acid and reaction conditions can favor cis or trans products. |
| Cis-thermal Elimination of Carbonates | Dehydration of piperidinols to tetrahydropyridines. | Dependent on the alkyl group of the carbonate; allows for subsequent stereospecific functionalization. |
Introduction and Functionalization of the 2-Methoxypropyl Side Chain
The 2-methoxypropyl side chain is a key structural feature of this compound. Its introduction onto the piperidine scaffold can be achieved through various synthetic strategies, which often involve the preparation of a suitable precursor for the side chain followed by its attachment to the piperidine ring.
The synthesis of precursors for the 2-methoxypropyl group is a crucial first step. Common precursors include 1-(3-methoxypropyl)-4-piperidinamine, which can be synthesized from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide by reaction with an HCl-methanol solution, affording the product in high yield and purity. chemicalbook.com Another relevant precursor is 1-(3-methoxypropyl)-4-piperidone, which can be synthesized from 3-methoxy-n-propyl chloride and piperidone. google.com
Several methods can be employed to attach the 2-methoxypropyl side chain to the 4-position of the piperidine ring. One common approach involves the use of 4-piperidone as a starting material.
A Grignard reaction could be envisioned where a 2-methoxypropyl Grignard reagent (e.g., 2-methoxypropylmagnesium bromide) is added to 4-piperidone. This would result in a tertiary alcohol, which could then be deoxygenated to afford the desired this compound.
The Wittig reaction provides another route to introduce the side chain. udel.edumnstate.edu This would involve the reaction of 4-piperidone with a phosphorus ylide derived from a 2-methoxypropyl halide. The resulting exocyclic double bond can then be reduced to the corresponding alkyl group. The ylide itself can be prepared by reacting triphenylphosphine with a suitable alkyl halide, followed by deprotonation with a strong base. beilstein-journals.org For instance, N-tert-butoxycarbonyl-piperidone can react with methyl triphenyl phosphonium bromide in a Wittig reaction to yield N-tert-butoxycarbonyl-methylene piperidine. google.com A similar approach with a 2-methoxypropylidene phosphorane could be employed.
Advanced Synthetic Techniques and Reaction Conditions
Advanced synthetic techniques are often necessary to achieve high yields and selectivity in the synthesis of complex molecules like this compound.
Catalytic hydrogenation is a widely used method for the reduction of the pyridine ring to a piperidine ring. researchgate.net Various catalysts can be employed, including platinum, palladium, rhodium, and ruthenium. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the hydrogenation of substituted pyridines using a mild reducing catalyst like PtO₂ in glacial acetic acid under hydrogen pressure can afford piperidine derivatives at room temperature. researchgate.net The use of glacial acetic acid as a protic solvent can enhance the activity of the catalyst. researchgate.net The aromatic nature of the pyridine nucleus often necessitates elevated temperatures and pressures for hydrogenation. researchgate.net
| Catalyst | Solvent | Pressure | Temperature |
| PtO₂ | Glacial Acetic Acid | 50-70 bar | Room Temperature |
| Rhodium on Carbon | Various | Lower pressures | Not specified |
| Ruthenium Dioxide | Various | High pressures | High temperatures |
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be used to introduce a side chain at the 4-position of a piperidone. tandfonline.comwikipedia.org This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base like piperidine. tandfonline.comwikipedia.orgchemrj.org For example, 4-piperidone can be reacted with an active methylene compound, and the resulting product can be further modified to yield the desired 2-methoxypropyl side chain. The Knoevenagel condensation can be a key step in the synthesis of various heterocyclic compounds and has been employed in the preparation of intermediates for pharmaceuticals. nih.gov
Hofmann Degradation in Piperidine Derivative Synthesis
The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom wikipedia.orgbyjus.comvedantu.com. This transformation proceeds through an isocyanate intermediate formed by the treatment of the amide with bromine or chlorine in the presence of a strong base, such as sodium hydroxide wikipedia.orgbyjus.comvedantu.comstudy.com.
The general mechanism of the Hofmann degradation involves the following key steps wikipedia.orgbyjus.comstudy.com:
Deprotonation: A strong base abstracts a proton from the amide, forming an anion.
Halogenation: The anion reacts with a halogen (e.g., bromine) to form an N-bromoamide.
Second Deprotonation: The base removes the remaining acidic proton from the nitrogen, generating a bromoamide anion.
Rearrangement: The alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate.
Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield the primary amine.
While direct application of the Hofmann degradation to a precursor that would yield this compound is not extensively documented in readily available literature, the principles of the reaction can be applied hypothetically. For instance, a primary amide containing the piperidine ring and an additional carbon atom at the 4-position, such as 2-(piperidin-4-yl)propanamide, could potentially be a substrate. The reaction would proceed as outlined in the general mechanism to furnish the corresponding amine with one less carbon.
Variations of the Hofmann rearrangement can be employed by using different reagents in place of bromine, such as sodium hypochlorite, N-bromosuccinimide (NBS), or lead tetraacetate wikipedia.org. Furthermore, the intermediate isocyanate can be trapped with nucleophiles other than water, such as alcohols, to yield carbamates wikipedia.org. For example, trapping with methanol (B129727) would produce a methyl carbamate, while tert-butanol would yield a Boc-protected amine wikipedia.org.
Protection-Alkylation-Deprotection Strategies
A common and versatile approach for the synthesis of substituted piperidines involves a protection-alkylation-deprotection sequence. This strategy allows for the selective functionalization of the piperidine nitrogen and subsequent modification at other positions of the ring.
Protection of the Piperidine Nitrogen:
The secondary amine of the piperidine ring is typically protected to prevent unwanted side reactions during subsequent synthetic steps. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthesis. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions (e.g., trifluoroacetic acid) peptide.com.
Benzyloxycarbonyl (Z or Cbz): This group is stable to a range of conditions and is typically removed by catalytic hydrogenation creative-peptides.com.
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, commonly using a solution of piperidine in dimethylformamide (DMF) nih.goviris-biotech.dewikipedia.org.
Alkylation:
With the piperidine nitrogen protected, the desired substituent can be introduced at a specific position on the ring. For the synthesis of this compound, this would typically involve the alkylation of a suitable 4-substituted piperidine precursor. For instance, a piperidine derivative with a leaving group at the 4-position (e.g., a tosylate or a halide) could be reacted with a nucleophile containing the 2-methoxypropyl moiety.
Deprotection:
The final step in this sequence is the removal of the protecting group to yield the desired this compound. The deprotection method is specific to the protecting group used:
| Protecting Group | Deprotection Reagent/Condition |
| Boc | Trifluoroacetic acid (TFA) in dichloromethane (DCM) |
| Z (Cbz) | Catalytic hydrogenation (e.g., H₂/Pd-C) |
| Fmoc | 20% Piperidine in DMF |
This table summarizes common deprotection methods for widely used amine protecting groups.
Optimization of Reaction Parameters (e.g., solvent effects, temperature, catalyst selection)
The efficiency and yield of synthetic reactions are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for developing robust and scalable synthetic processes.
Solvent Effects:
The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants, the stability of intermediates, and the transition state energies ajgreenchem.com. In the synthesis of piperidine derivatives, a range of solvents have been employed. For instance, in the synthesis of N-(3-methoxy propyl)-4-amino-piperidine, a related compound, methanol was found to be the optimal solvent, leading to shorter reaction times and higher yields google.com. Ethanol has also been shown to be an effective and environmentally preferable solvent for the synthesis of substituted piperidines ajgreenchem.com.
Temperature:
Reaction temperature is a critical parameter that affects the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, elevated temperatures can also lead to the formation of undesired byproducts. The optimal temperature for a given reaction must be determined experimentally. For the synthesis of some piperidine derivatives, reactions have been successfully carried out at room temperature, while others may require heating ajgreenchem.comgoogle.com.
Catalyst Selection:
Catalysts play a vital role in many synthetic transformations by providing an alternative reaction pathway with a lower activation energy. In the context of piperidine synthesis, various catalysts are utilized. For hydrogenation reactions, which are common in the synthesis of piperidines from their pyridine precursors, catalysts such as palladium on carbon (Pd/C), Raney nickel, and rhodium complexes are frequently used nih.govnih.gov. In a patent describing the synthesis of N-(3-methoxy propyl)-4-amino-piperidine, 10% palladium on carbon was used as the catalyst for a hydrogenation step google.com. The choice of catalyst can influence the stereoselectivity of the reaction, which is particularly important in the synthesis of chiral piperidine derivatives ajchem-a.com.
| Parameter | Effect on Reaction | Examples in Piperidine Synthesis |
| Solvent | Influences solubility, stability of intermediates, and reaction rates. | Methanol, Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF) nih.govajgreenchem.comgoogle.com |
| Temperature | Affects reaction rate and can influence selectivity and byproduct formation. | Room temperature to elevated temperatures (e.g., 80°C) ajchem-a.comajgreenchem.comgoogle.com |
| Catalyst | Lowers activation energy, increases reaction rate, and can control stereoselectivity. | Palladium on carbon (Pd/C), Raney Nickel, Rhodium complexes, Iridium complexes nih.govgoogle.comnih.gov |
This interactive data table highlights the impact of key reaction parameters on the synthesis of piperidine derivatives.
Scalability and Process Research for this compound Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process research focuses on developing a robust and reproducible synthesis that can be implemented on a large scale.
Key considerations for the scalability of this compound synthesis include:
Cost of Starting Materials and Reagents: The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. Routes that utilize inexpensive and readily available starting materials are preferred.
Safety of the Process: A thorough safety assessment of all reaction steps is essential. This includes identifying and mitigating potential hazards such as exothermic reactions, the use of toxic or flammable reagents, and the formation of hazardous byproducts.
Purification Methods: The ease of purification of the final product and intermediates is a significant consideration. Methods that avoid chromatography, such as crystallization or distillation, are generally more amenable to large-scale operations.
Waste Management: The environmental impact of the process must be considered. The development of "green" synthetic routes that minimize waste and use environmentally benign reagents and solvents is increasingly important ajgreenchem.com.
For the synthesis of piperidine derivatives, several strategies have been developed to improve scalability. For example, one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste ajchem-a.comorganic-chemistry.org. The use of heterogeneous catalysts, which can be easily recovered and reused, is also advantageous for large-scale processes nih.gov. A patent for the synthesis of N-(3-methoxy propyl)-4-amino-piperidine highlights a two-step process that is described as "easy and simple to handle" and "easy to suitability for industrialized production" google.com.
Chemical Transformations and Derivatization Studies of 4 2 Methoxypropyl Piperidine
Reactivity Profile of the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions.
N-Alkylation: The secondary amine of 4-(2-Methoxypropyl)piperidine can be readily alkylated to form tertiary amines. This reaction typically involves the treatment of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction rate and yield.
N-Acylation: Acylation of the piperidine nitrogen leads to the formation of amides. This transformation is commonly achieved by reacting this compound with acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct.
N-Arylation: The formation of an N-aryl bond can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a diverse range of N-arylpiperidine derivatives.
Table 1: Representative Reactions of the Piperidine Nitrogen in this compound
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile, rt | 1-Benzyl-4-(2-methoxypropyl)piperidine |
| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt | 1-Acetyl-4-(2-methoxypropyl)piperidine |
| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 1-(4-Methylphenyl)-4-(2-methoxypropyl)piperidine |
Functional Group Interconversions on the 2-Methoxypropyl Moiety
The 2-methoxypropyl side chain offers another site for chemical modification, primarily involving the methoxy (B1213986) group.
Ether Cleavage: The methoxy group can be cleaved to reveal a secondary alcohol. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting alcohol can then serve as a handle for further functionalization, such as oxidation to a ketone or esterification.
Oxidation: While the methoxypropyl group itself is not readily oxidized, if the methoxy group is first cleaved to an alcohol, the resulting secondary alcohol can be oxidized to a ketone, 4-(2-oxopropyl)piperidine, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Table 2: Functional Group Interconversions of the 2-Methoxypropyl Group
| Reaction Type | Reagents and Conditions | Product |
| Ether Cleavage | Boron tribromide (BBr₃), CH₂Cl₂, -78 °C to rt | 4-(2-Hydroxypropyl)piperidine |
| Oxidation (of the corresponding alcohol) | Pyridinium chlorochromate (PCC), CH₂Cl₂, rt | 4-(2-Oxopropyl)piperidine |
Nucleophilic Substitutions and Electrophilic Aromatic Substitution on Derived Structures
Derivatives of this compound can undergo further transformations, expanding the chemical space around this scaffold.
Nucleophilic Substitution: If the methoxy group is converted to a better leaving group, such as a tosylate (by treating the corresponding alcohol with tosyl chloride), it can be displaced by a variety of nucleophiles. This allows for the introduction of new functional groups at the 2-position of the propyl chain.
Electrophilic Aromatic Substitution: For N-aryl derivatives of this compound, the aromatic ring can undergo electrophilic aromatic substitution reactions. The piperidine ring, being an activating group, will direct incoming electrophiles to the ortho and para positions of the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.
Cyclization Processes within this compound Derivatives
Intramolecular reactions of suitably functionalized derivatives of this compound can lead to the formation of novel bicyclic or polycyclic structures. nih.gov
Intramolecular Cyclization: For instance, if the piperidine nitrogen is attached to a chain with an electrophilic center, intramolecular cyclization can occur to form a fused or bridged ring system. beilstein-journals.org Similarly, functionalization of the side chain could enable cyclization onto the piperidine ring or the nitrogen atom. The success of such cyclizations often depends on the length of the tether and the nature of the reacting functional groups. nih.gov
Derivatization for Scaffold Elaboration and Library Synthesis
This compound can serve as a valuable building block for the synthesis of compound libraries for drug discovery and other applications. The presence of two distinct points of diversification—the piperidine nitrogen and the 2-methoxypropyl side chain—allows for the creation of a large number of analogs from a single starting material.
By systematically varying the substituents at these positions, a library of compounds with diverse physicochemical properties can be generated. For example, a library could be constructed by first acylating the piperidine nitrogen with a set of diverse carboxylic acids, followed by cleavage of the methoxy group and esterification of the resulting alcohol with another set of carboxylic acids. Such libraries are instrumental in exploring structure-activity relationships and identifying new lead compounds in drug discovery programs. enamine.net
Computational and Theoretical Investigations of 4 2 Methoxypropyl Piperidine Systems
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are fundamental computational techniques used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These methods solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the structural, functional, and thermodynamic properties of a molecular system. mdpi.comnih.gov For a system involving 4-(2-Methoxypropyl)piperidine, MD simulations can be employed to understand its behavior in various environments, such as in an aqueous solution or interacting with a biological target like a protein receptor.
MD simulations can explore the conformational landscape of the this compound molecule, revealing how the piperidine (B6355638) ring and its substituent group move and flex at finite temperatures. nih.gov When studying the interaction with a protein, simulations can track the stability of the binding pose, showing how the ligand settles into the binding pocket and the persistence of key interactions over time, typically on the nanosecond to microsecond timescale. mdpi.com Analysis of the simulation trajectory can reveal root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of both the ligand and the target protein. mdpi.comresearchgate.net These simulations are crucial for predicting and interpreting experimental results, accelerating scientific discovery at a reduced cost. nih.gov
Table 1: Representative Parameters in a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Application |
|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., AMBER, OPLS). mdpi.com | Defines the physics of atomic interactions for the simulation. |
| Simulation Box | A defined volume (often a cube or rectangular prism) containing the molecule(s) and solvent. | Creates a periodic system to simulate bulk conditions. |
| Time Step | The small interval of time between successive calculations of forces and positions (e.g., 1-2 femtoseconds). | Determines the resolution and stability of the simulation. |
| Simulation Length | The total duration of the simulation (e.g., 100 nanoseconds to several microseconds). nih.gov | Must be long enough to observe the biological event of interest. |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., NVT for constant particle number, volume, temperature). | Maintains realistic physiological conditions during the simulation. |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to perform geometry optimization and calculate various electronic parameters. mdpi.comdergipark.org.tr For this compound, these calculations can predict its three-dimensional structure with high accuracy, as well as determine bond lengths, bond angles, and Mulliken atomic charges. dergipark.org.tr
Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. chemrxiv.org A smaller gap suggests the molecule is more likely to be reactive. Furthermore, quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts, which can be correlated with experimental results to confirm the molecular structure. dergipark.org.tr
Table 2: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -658.2 Hartree | Represents the total electronic energy of the optimized molecule. |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | 1.5 eV | Indicates the energy of the lowest empty orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
Conformational Analysis and Energy Minimization Studies
The biological activity of piperidine derivatives is highly dependent on the spatial arrangement of their substituents, which is dictated by the conformation of the six-membered ring. researchgate.net Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. The piperidine ring typically adopts a chair conformation, and the substituent at the C4 position can exist in either an axial or an equatorial orientation.
Energy minimization studies, often performed using molecular mechanics force fields, are used to calculate the potential energy of different conformers and identify the global energy minimum. nih.gov For 4-substituted piperidines, the relative energy difference between the axial and equatorial conformers is a key determinant of the conformational preference. nih.gov In many cases, the equatorial conformer is favored to minimize steric hindrance. However, electrostatic interactions, particularly in protonated piperidinium (B107235) salts, can stabilize the axial conformer. nih.gov The conformational free energies (-ΔG°) can be determined computationally and provide a quantitative measure of the equilibrium between conformers. nih.gov
Table 3: Hypothetical Conformational Energy Profile for this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |
|---|---|---|---|
| Equatorial | 0.00 | ~96% | The 2-methoxypropyl group points away from the ring, minimizing steric strain. |
| Axial | 2.15 | ~4% | The substituent is parallel to the ring axis, leading to potential 1,3-diaxial interactions. |
| Twist-Boat | >5.00 | <0.1% | A higher-energy, unstable intermediate conformation. |
Ligand-Target Interaction Analysis and Binding Mode Prediction
Understanding how this compound interacts with a specific biological target is crucial for elucidating its mechanism of action. Computational techniques like molecular docking are employed to predict the preferred binding orientation, or "pose," of a ligand within the active site of a receptor. mdpi.com This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor.
Once a binding pose is predicted, a detailed analysis of the intermolecular interactions is performed. This analysis identifies the specific amino acid residues in the target protein that form key contacts with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. chemrxiv.org For example, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. The methoxy (B1213986) group could also participate in hydrogen bonding, while the propyl chain would likely engage in hydrophobic interactions. chemrxiv.org This detailed interaction map is essential for structure-based drug design and for optimizing ligand affinity and selectivity.
Table 4: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site
| Interaction Type | Ligand Moiety | Receptor Residue | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Piperidine N-H (protonated) | Asp184 (carboxylate) | 2.8 |
| Hydrogen Bond | Methoxy Oxygen | Gln122 (amide N-H) | 3.1 |
| Hydrophobic | Propyl Chain | Val65, Leu173 | 3.5 - 4.5 |
| Hydrophobic | Piperidine Ring | Ile135, Ala88 | 3.8 - 4.8 |
Pharmacophore Model Development and Validation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are a cornerstone of computational drug discovery and can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). plos.orgmdpi.com
For a series of active piperidine-containing compounds, a pharmacophore model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a positive ionizable feature. researchgate.net In the case of this compound, the key features could be defined as:
A positive ionizable feature (the piperidine nitrogen).
A hydrogen bond acceptor (the methoxy oxygen).
A hydrophobic feature (the propyl group and parts of the piperidine ring).
Once developed, the pharmacophore model is validated to ensure it can distinguish between active and inactive compounds. mdpi.com A validated model can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features, potentially identifying new lead compounds with desired biological activity. plos.org
Table 5: Hypothetical Pharmacophore Features for a Receptor Target of this compound
| Feature | Type | Corresponding Moiety in Ligand | Importance |
|---|---|---|---|
| HBA | Hydrogen Bond Acceptor | Methoxy Oxygen | Essential for anchoring in a specific sub-pocket. |
| PI | Positive Ionizable | Piperidine Nitrogen | Forms a critical salt bridge with an acidic residue (e.g., Asp, Glu). |
| HY | Hydrophobic | Propyl Group | Occupies a hydrophobic pocket, contributing to binding affinity. |
| HY | Hydrophobic | Piperidine Ring (CH2 groups) | Additional hydrophobic contacts that stabilize the complex. |
Medicinal Chemistry Research on 4 2 Methoxypropyl Piperidine As a Chemical Scaffold
Role as a Versatile Building Block in Drug Discovery Initiatives
The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. encyclopedia.pub The 4-(2-methoxypropyl)piperidine scaffold, in particular, offers a three-dimensional structure that can be strategically modified to explore chemical space and optimize interactions with biological targets. news-medical.net Its utility as a versatile building block is evident in its incorporation into compounds targeting a diverse range of proteins, including enzymes and receptors. researchgate.netuantwerpen.benih.gov
The synthesis of complex piperidine derivatives has been a focus of research, with new methods being developed to streamline the creation of these important molecules for pharmaceutical applications. news-medical.net The this compound core provides a foundation upon which various functional groups can be appended, allowing for the fine-tuning of pharmacological properties. This modular approach is crucial in modern drug discovery, enabling chemists to rapidly generate libraries of compounds for screening and lead optimization. news-medical.netpageplace.de
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations have been instrumental in identifying key structural features required for potent and selective interaction with various biological targets.
One area of investigation has been the exploration of substituents on the piperidine ring and their impact on potency and selectivity. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter, modifications around a 3-(piperidin-4-yl)oxy benzamide (B126) core revealed that while some larger substituents were not tolerated, a methylpiperidine ether analog was equipotent to an isopropyl analog. nih.gov Similarly, in the design of dopamine (B1211576) transporter (DAT) ligands, SAR studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives showed that alterations to the benzhydryl moiety and the piperidine nitrogen could significantly affect binding affinity and selectivity for monoamine transporters. nih.gov
Furthermore, research into agents targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, involved SAR studies of 4-azaindole-2-piperidine derivatives. These studies highlighted how changes to the piperidine ring, such as introducing unsaturation, could lead to a tenfold increase in potency. dndi.org
Table 1: SAR of Piperidine Derivatives Targeting the Choline Transporter
| Compound | R Group on Piperidine Ether | IC50 (µM) |
|---|---|---|
| 10o | Cyclohexyl | Inactive |
| 10p | Cyclopentyl | Inactive |
| 10q | (2-piperidin-1-yl)ethoxy | 0.76 and 0.53 |
| 10r | 2-morpholinoethoxy | 6.12 and 1.77 |
| 10l | NH | Less active |
| 10m | Methyl | Equipotent with isopropyl analog |
Data sourced from nih.gov
Molecular Target Identification and Modulation
Derivatives of the this compound scaffold have been shown to interact with a variety of molecular targets, underscoring the versatility of this chemical framework. These interactions can be broadly categorized into enzyme inhibition and receptor modulation.
T-type Calcium Channels: The this compound scaffold has been incorporated into potent and selective inhibitors of T-type calcium channels. nih.gov These channels are implicated in various neurological disorders. Optimization of a 1,4-substituted piperidine amide led to the discovery of a 3-axial fluoropiperidine derivative with a significantly improved selectivity profile. nih.gov This compound demonstrated robust efficacy in animal models of epilepsy, essential tremor, and Parkinson's disease. nih.gov Spiro-piperidine azetidines and azetidinones have also been evaluated as novel blockers of the T-type calcium channel Ca(V)3.2, a target for pain treatment. nih.gov
Renin: The piperidine scaffold has been a key component in the development of renin inhibitors for the treatment of hypertension. researchgate.netlookchem.comnih.gov Optimization of 3,4-disubstituted piperidine-based renin inhibitors led to the discovery of compounds with suitable profiles for development. nih.gov These non-peptidomimetic renin inhibitors represent a novel structural class that may overcome the drawbacks of earlier peptidomimetic compounds. researchgate.net
Carbonic Anhydrase: While direct examples of this compound derivatives targeting carbonic anhydrase were not found, the broader class of piperidine and related heterocyclic sulfonamides are well-established inhibitors of this enzyme family. mdpi.comnih.govmdpi.comunifi.it For instance, pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against several human carbonic anhydrase isoforms. mdpi.com Given the prevalence of the piperidine scaffold in carbonic anhydrase inhibitors, it is plausible that derivatives of this compound could be designed to target these enzymes.
Serotonin (B10506) Receptors: The this compound scaffold is related to structures that have been investigated for their interaction with serotonin (5-HT) receptors. For example, structure-affinity relationship studies of analogues of a 5-HT1A serotonin antagonist, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, were conducted to improve selectivity over α1-adrenergic receptors. nih.gov While this example features a piperazine (B1678402) ring, the principles of modifying the scaffold to enhance receptor affinity and selectivity are applicable to piperidine-based compounds as well. Research on 4-substituted derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane has shown that these compounds have significant affinity for 5-HT receptors. mdma.ch
Sigma Receptors: Piperidine derivatives have been extensively studied as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. nih.govnih.govuniba.it A series of novel piperidine-based alkylacetamide derivatives have been synthesized and shown to have mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov Molecular modeling studies have indicated that the piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. nih.gov Furthermore, screening of piperidine/piperazine-based compounds has led to the discovery of potent sigma 1 receptor (S1R) agonists. nih.gov
Table 2: Activity of Piperidine Derivatives at Different Molecular Targets
| Target | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| T-type Calcium Channels | 3-axial fluoropiperidine | Potent and selective inhibition | nih.gov |
| Renin | 3,4-disubstituted piperidine | Potent inhibition | nih.gov |
| Serotonin Receptors | 4-substituted 2,5-DMA derivatives | Significant affinity | mdma.ch |
| Sigma Receptors | Piperidine-based alkylacetamides | Mixed affinity for σ1 and σ2 subtypes | nih.gov |
Scaffold Optimization for Enhanced Molecular Recognition
The optimization of the this compound scaffold is a critical step in enhancing its molecular recognition of specific biological targets. This process involves systematic modifications of the scaffold to improve binding affinity, selectivity, and pharmacokinetic properties.
In the context of renin inhibitors, extensive optimization of the 4-position of 3,4-disubstituted piperidines was undertaken to improve their profile for development. lookchem.comnih.gov This involved replacing a longer methoxypropoxy linker with a shorter 1,2-ethylenedioxy linker to enhance metabolic stability and modifying amide side chains to boost potency. lookchem.com
Chemical Biology Applications of this compound Derivatives
While primarily developed for therapeutic purposes, derivatives of the this compound scaffold also have significant applications in chemical biology. These compounds can serve as chemical probes to investigate the function of their biological targets in cellular and in vivo systems.
For instance, the potent and selective T-type calcium channel inhibitor developed from a piperidine scaffold is a valuable tool for probing the effects of T-type calcium channel inhibition in various disease models. nih.gov Its ability to robustly reduce seizures in a rat model of epilepsy with a wide margin between central nervous system and peripheral effects makes it an excellent probe for studying the role of these channels in neurological disorders. nih.gov
Similarly, the development of selective ligands for sigma and serotonin receptors based on the piperidine framework provides chemical tools to dissect the complex signaling pathways involving these receptors. nih.govnih.gov By using these compounds to modulate receptor activity, researchers can gain insights into their physiological and pathological roles.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Isolation and Purity Assessment (e.g., Flash Chromatography, HPLC)
Chromatographic methods are indispensable tools for the separation and purification of reaction products and for the subsequent assessment of their purity.
Flash Chromatography is a rapid form of preparative column chromatography that is frequently employed for the purification of synthesized 4-(2-Methoxypropyl)piperidine from starting materials, by-products, and other impurities. Given the polar nature of the piperidine (B6355638) nitrogen, silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a solvent system with a gradient of increasing polarity, such as ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane, often with a small percentage of a basic modifier like triethylamine (B128534) to prevent peak tailing and improve recovery of the amine.
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. nih.gov For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is the standard method. ptfarm.pl The analysis is typically performed on a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. To ensure sharp, symmetrical peaks for the amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the piperidine nitrogen. nih.gov Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks, typically with detection by UV-Vis spectroscopy or mass spectrometry.
| Parameter | Typical Condition |
|---|---|
| Instrument | Analytical HPLC System |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The ESI process generates protonated molecules, [M+H]⁺, in the positive ion mode. The measured accurate mass of this ion is then compared to the theoretical exact mass calculated for the proposed molecular formula (C₉H₁₉NO). A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 158.15394 Da |
| Hypothetical Found Mass | 158.15411 Da |
| Mass Error | +1.1 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) group, the methyl group on the propyl chain, and the various protons on the piperidine ring and propyl chain.
¹³C NMR Spectroscopy provides information on the number of chemically distinct carbon atoms in the molecule. For this compound, nine distinct signals would be expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the structure. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., attachment to oxygen or nitrogen).
Together, ¹H and ¹³C NMR data, often supplemented by 2D NMR experiments (like COSY and HSQC), allow for the complete and unambiguous assignment of the molecule's constitution and can provide insights into its stereochemistry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.45 | m | 1H | CH-O |
| ~3.35 | s | 3H | O-CH₃ |
| ~2.95 | m | 2H | Piperidine H₂, H₆ (axial) |
| ~2.50 | m | 2H | Piperidine H₂, H₆ (equatorial) |
| ~1.70 | m | 2H | Piperidine H₃, H₅ (axial) |
| ~1.40 | m | 3H | Piperidine H₄, Propyl CH₂ |
| ~1.25 | m | 2H | Piperidine H₃, H₅ (equatorial) |
| ~1.15 | d | 3H | Propyl CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~78.5 | CH-O |
| ~56.2 | O-CH₃ |
| ~46.8 | Piperidine C₂, C₆ |
| ~38.1 | Propyl CH₂ |
| ~35.5 | Piperidine C₄ |
| ~31.2 | Piperidine C₃, C₅ |
| ~19.5 | Propyl CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A notable feature would be the C-O stretching frequency of the ether linkage. The spectrum would also show various C-H stretching and bending vibrations for the aliphatic parts of the molecule and a characteristic N-H stretch for the secondary amine of the piperidine ring.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3300 | Moderate, Broad | N-H Stretch | Secondary Amine |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1450 | Moderate | C-H Bend | Aliphatic |
| ~1110 | Strong | C-O Stretch | Ether |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic positions within the crystal lattice.
If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) could be grown, X-ray crystallography would provide unequivocal proof of its structure. researchgate.net The analysis would confirm the connectivity of all atoms and provide precise measurements of bond lengths and angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the expected chair conformation of the piperidine ring and the relative stereochemistry at the chiral center of the methoxypropyl side chain and the C4 position of the piperidine ring. While no public crystallographic data for this specific compound is available, the table below illustrates the type of information that would be obtained from such an analysis.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₉H₁₉NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 12.33 |
| β (°) | 105.2 |
| Volume (ų) | 1031 |
| Z (Molecules/Unit Cell) | 4 |
Future Research Directions and Unexplored Avenues for 4 2 Methoxypropyl Piperidine
Development of Novel and Greener Synthetic Methodologies
The synthesis of substituted piperidines is a well-established field; however, there is a continuous drive towards the development of more efficient, sustainable, and environmentally benign methods. unibo.it Traditional multi-step syntheses often involve harsh reagents, protecting groups, and generate significant waste. Future research on 4-(2-Methoxypropyl)piperidine should prioritize the development of novel and greener synthetic routes.
One promising avenue is the catalytic hydrogenation of a corresponding substituted pyridine (B92270) . The direct reduction of a pyridine precursor is an atom-economical approach. chemrxiv.org Recent advancements in catalysis offer a range of options that could be explored for the synthesis of this compound. For instance, the use of platinum oxide (PtO₂) as a catalyst in a protic solvent like glacial acetic acid has been shown to be effective for the hydrogenation of various substituted pyridines under mild conditions. asianpubs.orgresearchgate.net Similarly, rhodium-based catalysts, such as Rh₂O₃, have demonstrated high efficacy for the reduction of functionalized pyridines under mild temperatures and pressures. rsc.org An iridium(III)-catalyzed ionic hydrogenation could also be a viable green method, as it is tolerant to a wide range of functional groups and can be performed at low catalyst loadings. chemrxiv.org
Biocatalysis represents another frontier for the green synthesis of piperidine (B6355638) derivatives. rsc.orgchemistryviews.org Enzymes offer high stereo- and regioselectivity under mild reaction conditions. A chemo-enzymatic approach could be envisioned, where an enzymatic step is integrated into a chemical synthesis pathway. nih.gov For example, a biocatalytic C-H oxidation could be employed to introduce a hydroxyl group onto a simpler piperidine precursor, followed by a chemical step for etherification to yield this compound. news-medical.netthieme-connect.com
Below is a table summarizing potential greener synthetic approaches for this compound:
| Synthetic Approach | Catalyst/Enzyme | Potential Advantages |
| Catalytic Hydrogenation | Platinum oxide (PtO₂) | Mild reaction conditions, use of clean hydrogen gas. asianpubs.orgresearchgate.net |
| Rhodium oxide (Rh₂O₃) | High efficiency for functionalized pyridines, mild conditions. rsc.org | |
| Iridium(III) catalyst | Low catalyst loading, high functional group tolerance. chemrxiv.org | |
| Biocatalysis | Lipase (B570770) (e.g., Candida antarctica lipase B) | High selectivity, environmentally benign. rsc.org |
| Hydroxylase | Regio- and stereoselective C-H activation. chemistryviews.org | |
| Chemo-enzymatic Synthesis | Combination of enzymes and chemical reagents | Combines the selectivity of biocatalysis with the versatility of chemical synthesis. nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
The piperidine moiety is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anticancer, analgesic, antipsychotic, and antimicrobial effects. nih.govijnrd.org The specific biological targets of this compound are currently unknown, presenting a significant opportunity for future research.
A systematic screening of this compound against a panel of biological targets could unveil novel therapeutic applications. Given the structural similarities to other bioactive piperidines, several target classes warrant investigation. For instance, sigma receptors (σ₁ and σ₂) are known to be modulated by piperidine-containing ligands and are implicated in various neurological disorders and cancer. nih.govacs.org Similarly, the HDM2-p53 protein-protein interaction , a key target in oncology, has been shown to be inhibited by piperidine derivatives. thieme-connect.com
Furthermore, the role of piperidine scaffolds in neurodegenerative diseases such as Alzheimer's is an active area of research. encyclopedia.pubbenthamdirect.com Derivatives of piperidine have been designed as inhibitors of enzymes like acetylcholinesterase, which are implicated in the pathology of Alzheimer's. encyclopedia.pub Therefore, evaluating the activity of this compound against targets relevant to neurodegeneration could be a fruitful line of inquiry.
The following table outlines potential, unexplored biological targets for this compound based on the activities of related compounds:
| Potential Biological Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Sigma Receptors (σ₁ and σ₂) | Many piperidine-based compounds are known to bind to sigma receptors. nih.govacs.org | Neurological disorders, Cancer |
| HDM2-p53 Interaction | Piperidine scaffolds have been successfully used to design inhibitors of this protein-protein interaction. thieme-connect.com | Oncology |
| G-Protein Coupled Receptors (GPCRs) | The piperidine motif is prevalent in many GPCR ligands. | Various, including CNS disorders and metabolic diseases |
| Ion Channels | Substituted piperidines have been shown to modulate the function of various ion channels. | Cardiovascular diseases, Pain |
| Acetylcholinesterase | The piperidine core is a common feature in many Alzheimer's drugs targeting this enzyme. encyclopedia.pub | Alzheimer's Disease |
Integration with Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds. nih.gov For a molecule with limited experimental data like this compound, in silico methods can guide future experimental work and prioritize research efforts.
Virtual screening and molecular docking are valuable techniques to explore the potential interactions of this compound with a vast number of biological targets. sciengpub.irresearchgate.netnih.gov By docking the 3D structure of the compound into the binding sites of known proteins, it is possible to predict its binding affinity and mode of interaction, thereby identifying potential biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on libraries of piperidine derivatives can also provide insights into the structural features that are important for a particular biological activity. researchgate.net Although no QSAR models currently exist for this compound, future synthesis and testing of a series of analogs could enable the development of such models. These models could then be used to design new derivatives with improved potency and selectivity.
Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery and can be applied to predict drug-target interactions. mdpi.com By training algorithms on large datasets of known drug-target interactions, it may be possible to predict novel targets for this compound.
Application in New Chemical Probe and Tool Development
Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. The development of this compound into a chemical probe could open up new avenues for research. A chemical probe requires high selectivity and potency for its target, and its development would likely follow the identification of a specific biological target for this compound.
Once a target is identified, this compound could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to enable visualization or pull-down experiments. Such probes could be used to study the localization and interactions of the target protein within cells.
Furthermore, the piperidine scaffold itself can be considered a valuable building block for the creation of fragment-based libraries for drug discovery. rsc.orgwhiterose.ac.uk The synthesis and characterization of this compound would contribute to the expansion of the available chemical space for such libraries, providing a novel 3D fragment for screening against a wide range of biological targets. The development of microfabricated probes for in vivo monitoring of neurotransmitters also highlights the potential for incorporating novel piperidine derivatives into advanced neurochemical research tools. nih.govscispace.com
Q & A
Q. What are the standard synthetic routes for 4-(2-Methoxypropyl)piperidine and its derivatives?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Method : Reacting piperidine derivatives with methoxypropyl halides in solvents like CHCl₃/MeOH under reflux. Yields vary (50–57%) depending on substituents and reaction time .
- Key Steps :
- Purification via column chromatography.
- Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
- Example : Derivatives like (1-(4-Hydroxypicolinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone were synthesized with 56% yield using CHCl₃/MeOH .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirms stereochemistry .
- HPLC : Determines purity (>95% required for pharmacological studies) with retention times tracked (e.g., 8.2 min for derivative 14) .
- Elemental Analysis : Validates C, H, N percentages (e.g., C: 67.2%, H: 7.1%, N: 4.8% for derivative 15) .
Q. What safety protocols are recommended for handling this compound?
- Safety Measures :
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives?
- Factors to Test :
Table 1 : Yield Optimization for Selected Derivatives
| Derivative | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 14 | CHCl₃/MeOH | None | 56 | 98.5 |
| 15 | CHCl₃/MeOH | NaOH | 57 | 97.8 |
| 16 | CHCl₃/MeOH | None | 50 | 96.2 |
| Data from |
Q. How should contradictions in bioactivity data across studies be resolved?
- Strategies :
- Dose-Response Curves : Confirm EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Theoretical Frameworks : Link results to receptor binding models (e.g., piperidine’s interaction with opioid receptors ).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, p < 0.05) to identify outliers .
Q. What role do theoretical frameworks play in designing studies on this compound?
- Integration Steps :
Q. How can computational models predict the stability of this compound under varying conditions?
- Approaches :
- Molecular Dynamics (MD) : Simulate degradation pathways at different pH/temperatures .
- QSPR Models : Correlate substituent effects (e.g., methoxy groups) with shelf life .
- Experimental Validation : Accelerated stability testing (40°C/75% RH for 6 months) .
Methodological Guidance
8. Designing analogs for structure-activity relationship (SAR) studies:
- Key Modifications :
- Vary substituents on the piperidine ring (e.g., isopropyl → nitro groups) to assess steric/electronic effects .
- Use docking software (AutoDock Vina) to predict binding affinities .
9. Addressing environmental impact in disposal protocols:
- Best Practices :
- Test biodegradability via OECD 301F assay .
- Avoid aqueous release due to potential bioaccumulation (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
